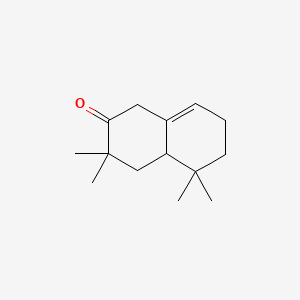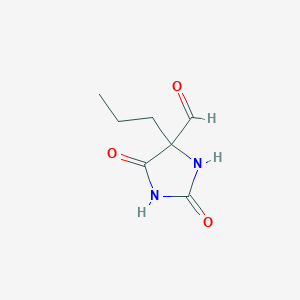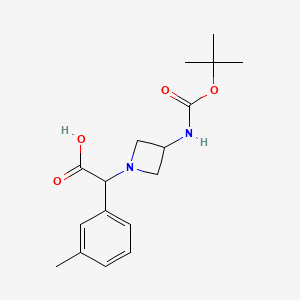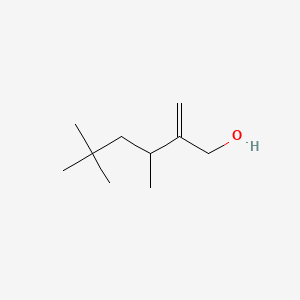
2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl- is a complex organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound is notable for its multiple methyl groups and hydrogenated ring structure, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl- typically involves multi-step organic reactions. Common starting materials might include naphthalene derivatives, which undergo hydrogenation and alkylation reactions. Specific catalysts and reaction conditions, such as temperature and pressure, are crucial for achieving the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes. Catalysts such as palladium or platinum on carbon might be used to facilitate hydrogenation, while alkylation could be achieved using Friedel-Crafts conditions with aluminum chloride as a catalyst.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might further hydrogenate the naphthalene ring or reduce any ketone groups present.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce fully hydrogenated naphthalenes.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
Naphthalene: The parent compound, simpler in structure.
Tetralin: A hydrogenated derivative of naphthalene.
1,2,3,4-Tetrahydronaphthalene: Another hydrogenated naphthalene derivative.
Uniqueness
2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-3,3,5,5-tetramethyl- is unique due to its specific substitution pattern and hydrogenation state, which may impart distinct chemical reactivity and physical properties compared to its analogs.
特性
CAS番号 |
72927-89-0 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
3,3,5,5-tetramethyl-4,4a,6,7-tetrahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H22O/c1-13(2)7-5-6-10-8-12(15)14(3,4)9-11(10)13/h6,11H,5,7-9H2,1-4H3 |
InChIキー |
MNMIFQQWGUTOBE-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC=C2C1CC(C(=O)C2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)





![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)




![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)

